EGFR Binding Affinity: Picomolar Ki Versus Nanomolar Inhibitors
PD153035 hydrochloride exhibits an exceptionally high affinity for the EGFR tyrosine kinase domain, with a reported inhibition constant (Ki) of 5.2 pM and IC50 of 29 pM in cell-free assays . In contrast, the clinically approved first-generation EGFR inhibitors gefitinib and erlotinib demonstrate substantially lower potency, with Ki values of approximately 0.4 nM and 0.7 nM, respectively, under comparable assay conditions [1]. This translates to an approximately 80-fold higher affinity for PD153035 relative to gefitinib at the isolated enzyme level [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5.2 pM |
| Comparator Or Baseline | Gefitinib: Ki ≈ 0.4 nM (400 pM) |
| Quantified Difference | ~77-fold lower Ki (higher affinity) for PD153035 |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Superior binding affinity may enable detection of low-abundance EGFR targets in sensitive biochemical assays and molecular imaging applications where weaker-binding probes would yield insufficient signal-to-noise ratios.
- [1] Wakeling AE, et al. Cancer Res. 2002; 62(20):5749-54. View Source
